molecular formula C18H17N B14461393 2-Methyl-4-(2-phenylethyl)quinoline CAS No. 65845-73-0

2-Methyl-4-(2-phenylethyl)quinoline

Cat. No.: B14461393
CAS No.: 65845-73-0
M. Wt: 247.3 g/mol
InChI Key: ZGLSKAIWULQXEE-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-phenylethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(2-phenylethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like sulfuric acid .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(2-phenylethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(2-phenylethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-phenylethyl)quinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    2-Phenylquinoline: Lacks the methyl group at the 2-position.

    4-Phenylquinoline: Lacks the phenylethyl group at the 4-position.

Uniqueness: 2-Methyl-4-(2-phenylethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methyl and phenylethyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

65845-73-0

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

2-methyl-4-(2-phenylethyl)quinoline

InChI

InChI=1S/C18H17N/c1-14-13-16(12-11-15-7-3-2-4-8-15)17-9-5-6-10-18(17)19-14/h2-10,13H,11-12H2,1H3

InChI Key

ZGLSKAIWULQXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCC3=CC=CC=C3

Origin of Product

United States

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